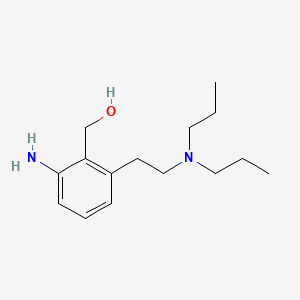
Decarbonyl Ropinirole Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Decarbonyl Ropinirole Dihydrochloride involves several steps, starting with the preparation of Ropinirole. The decarbonylation process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Decarbonyl Ropinirole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
科学研究应用
Decarbonyl Ropinirole Dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of Decarbonyl Ropinirole Dihydrochloride is similar to that of Ropinirole. It acts as a dopamine receptor agonist, selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic activity .
相似化合物的比较
Decarbonyl Ropinirole Dihydrochloride can be compared with other dopamine agonists such as:
Pramipexole: Another non-ergoline dopamine agonist with a high affinity for D3 receptors.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
生物活性
Decarbonyl Ropinirole Dihydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic efficacy, and safety profiles derived from various studies.
This compound functions as an agonist at dopamine D2 and D3 receptors. It mimics the action of dopamine in the brain, particularly in areas affected by Parkinson's disease. The compound's ability to selectively stimulate these receptors enhances striatal neuronal activity, which is crucial for motor control and coordination. This mechanism is pivotal for alleviating symptoms associated with Parkinson's disease and RLS .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : The compound exhibits rapid absorption post-oral administration, with peak plasma concentrations reached within 1 to 2 hours. The absolute bioavailability ranges between 45% to 55%, indicating significant first-pass metabolism in the liver .
- Distribution : It is widely distributed throughout the body, with a volume of distribution approximately 7.5 L/kg. About 40% of the drug binds to plasma proteins .
- Metabolism : The primary metabolic pathway involves N-despropylation and hydroxylation, leading to inactive metabolites. The major enzyme responsible for its metabolism is CYP1A2 .
- Elimination : Approximately 88% of the administered dose is excreted via urine, predominantly as metabolites rather than unchanged drug . The elimination half-life is about 6 hours, allowing for relatively frequent dosing schedules.
Therapeutic Efficacy
Clinical studies have demonstrated the efficacy of this compound in improving motor functions in patients with Parkinson's disease. For instance:
- A randomized controlled trial indicated that patients receiving Ropinirole showed a significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) motor score compared to placebo (+24% vs -3%; p < 0.001) .
- In a Phase 1/2a trial for Amyotrophic Lateral Sclerosis (ALS), participants treated with Ropinirole maintained muscle strength and showed a delay in disease progression compared to those on placebo .
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
- Common adverse effects include somnolence, nausea, constipation, hallucinations, and nasopharyngitis, typically mild to moderate in severity .
- Serious adverse events were reported infrequently, with most patients tolerating the medication well .
Case Study 1: Parkinson's Disease Management
In a cohort study involving patients with advanced Parkinson's disease receiving this compound as part of their treatment regimen, significant improvements in motor function were observed over a six-month period. Patients reported enhanced daily functioning and reduced "off" times when not experiencing medication effects.
Case Study 2: ALS Treatment
A small-scale trial involving ALS patients indicated that those treated with this compound experienced less decline in functional status as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). Notably, there was an observed increase in disease-progression-free survival during the open-label extension phase of the study .
属性
IUPAC Name |
[2-amino-6-[2-(dipropylamino)ethyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(16)14(13)12-18/h5-7,18H,3-4,8-12,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQCOIVVOLEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














